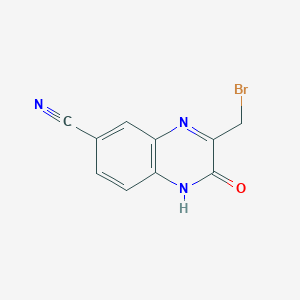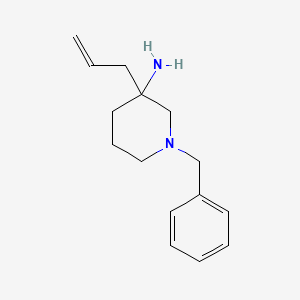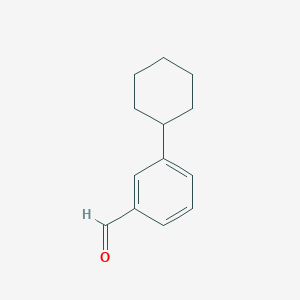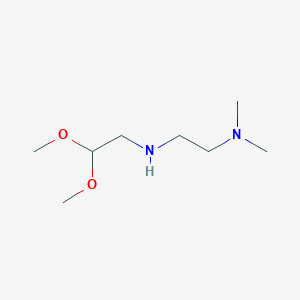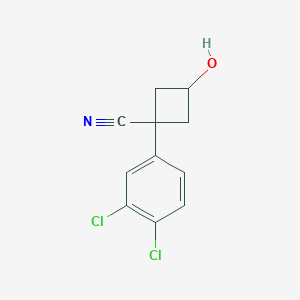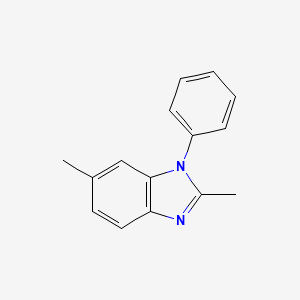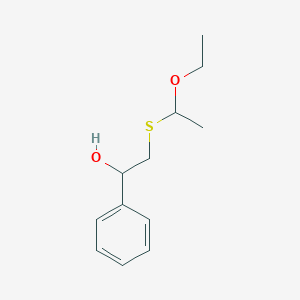
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol is an organic compound that features a phenyl group, an ethoxyethylsulfanyl group, and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethylsulfanyl)-1-phenylethanol typically involves multi-step organic reactions. One common method involves the reaction of 1-phenylethanol with ethyl vinyl sulfide under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxyethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1-Ethoxyethylsulfanyl)-1-phenylketone.
Reduction: Formation of 2-(1-Ethoxyethylsulfanyl)-1-phenylethane.
Substitution: Formation of various substituted phenylethanol derivatives.
科学的研究の応用
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(1-Ethoxyethylsulfanyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The ethoxyethylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Methoxyethylsulfanyl)-1-phenylethanol
- 2-(1-Ethoxyethylthio)-1-phenylethanol
- 2-(1-Ethoxyethylsulfanyl)-1-cyclohexylethanol
Uniqueness
2-(1-Ethoxyethylsulfanyl)-1-phenylethanol is unique due to the presence of the ethoxyethylsulfanyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C12H18O2S |
|---|---|
分子量 |
226.34 g/mol |
IUPAC名 |
2-(1-ethoxyethylsulfanyl)-1-phenylethanol |
InChI |
InChI=1S/C12H18O2S/c1-3-14-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3 |
InChIキー |
VBQOJGHAAXBZDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)SCC(C1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 3-[(3-ethoxy-3-oxopropyl)amino]azetidine-1-carboxylate](/img/structure/B13879053.png)
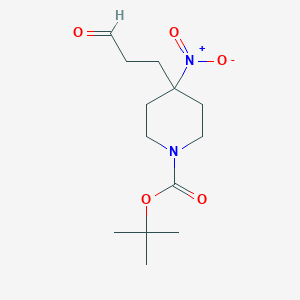
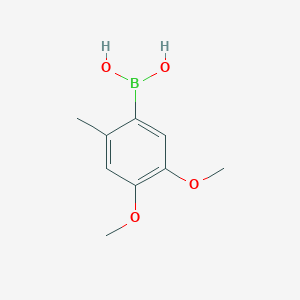
![N-[4-bromo-3-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13879066.png)
![2-[5-(4-Chlorophenyl)thiophen-2-yl]acetamide](/img/structure/B13879072.png)
![5-[[5-(4-Chlorophenyl)-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-phenyltetrazole](/img/structure/B13879075.png)
